molecular formula C9H10BrNO B580852 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1253791-69-3

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No. B580852
M. Wt: 228.089
InChI Key: YFDNRXLBPRJXON-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a brominated derivative of tetrahydroisoquinoline . It is a structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is characterized by a bromine atom attached to the 5th carbon of the tetrahydroisoquinoline ring .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

  • Isolation from Red Algae and Semi-Synthesis : A study found new bromophenols and brominated tetrahydroisoquinolines, including variants of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, isolated from the red alga Rhodomela confervoides. These compounds were obtained from an ethanolic extract and characterized using spectroscopic and chemical methods, including HRMS and 2D NMR data. This research suggests potential bioactive properties of these compounds derived from marine sources (Ma et al., 2007).

  • Synthesis of Pyrrolo[2,1-a]isoquinolines : Another study demonstrated the reaction of a derivative of 5-Bromo-1,2,3,4-tetrahydroisoquinoline with activated alkynes to create stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This process enabled the production of substituted dihydropyrrolo[2,1-a]isoquinolines, indicating its utility in synthesizing complex organic compounds (Voskressensky et al., 2010).

  • Reductive Amination Synthesis : Research on the synthesis of bromo-tetrahydroisoquinolines through lithiation, formylation, and reductive amination of certain tert-butylamines was reported. This method highlights a convenient approach to synthesize derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol (Zlatoidský & Gabos, 2009).

Future Directions

The future directions in the research of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-2,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDNRXLBPRJXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

Citations

For This Compound
1
Citations
Y He, VI Nikulin, SS Vansal, DR Feller… - Journal of medicinal …, 2000 - ACS Publications
Trimetoquinol (1, TMQ) is a potent nonselective β-adrenergic receptor (AR) agonist and a thromboxane A 2 /prostaglandin endoperoxide (TP) receptor antagonist, while 3‘,5‘-diiodo-…
Number of citations: 17 pubs.acs.org

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